Product packaging for Cyclopropyl-ethyl-amine oxalate(Cat. No.:)

Cyclopropyl-ethyl-amine oxalate

Cat. No.: B8022727
M. Wt: 175.18 g/mol
InChI Key: WIMCEDJCIYUCCH-UHFFFAOYSA-N
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Description

Cyclopropyl-ethyl-amine Oxalate is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.182 g/mol . It is supplied as an oxalate salt, which is a common strategy to improve the stability and handling properties of amine compounds. This product is intended for research and development purposes only. Researchers value this compound for its cyclopropyl and ethyl amine functional groups, which are key motifs in medicinal chemistry and drug discovery. The cyclopropyl ring is known to confer unique steric and electronic properties that can enhance a molecule's binding affinity and metabolic stability. While specific biological data for this salt form is limited, its core structure makes it a valuable intermediate for synthesizing more complex molecules, such as cyclopropane-containing amino acids and peptides, which have been explored for their potential to create stable peptide analogs . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B8022727 Cyclopropyl-ethyl-amine oxalate

Properties

IUPAC Name

N-ethylcyclopropanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.C2H2O4/c1-2-6-5-3-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCEDJCIYUCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopropyl Ethyl Amine and Derived Compounds

Established Chemical Synthesis Routes for Cyclopropylethylamine

The synthesis of cyclopropylethylamines, key intermediates for various biologically active compounds, can be achieved through several established chemical routes. google.com The specific isomer, such as 1-cyclopropylethylamine or 2-cyclopropylethylamine, dictates the choice of precursors and reaction pathway.

One scalable method for producing 1-cyclopropylethylamine involves the reductive amination of cyclopropyl (B3062369) methyl ketone. A notable industrial process utilizes (S)-(-)-α-phenylethylamine as the chiral auxiliary and source of the amine group, with Ti(OiPr)₄ as a key reagent, followed by reduction with sodium borohydride (B1222165) (NaBH₄). google.com

Another well-known approach is the Curtius rearrangement (or degradation). This method typically starts from a corresponding carboxylic acid, such as 1-cyclopropylcyclopropanecarboxylic acid, which is converted to an acyl azide (B81097). nih.gov The acyl azide then rearranges to an isocyanate, which is subsequently hydrolyzed to yield the primary amine. nih.govchemrxiv.org

The Kulinkovich–Szymoniak reaction provides a route to cyclopropylamines via the reductive cyclopropanation of nitriles using a Grignard reagent and a titanium catalyst. nih.govchemrxiv.org For instance, cyclopropyl cyanide has been used as a starting material in this reaction, although scalability and yields can sometimes be challenging. nih.gov

For the synthesis of trans-2-substituted-cyclopropylamines, a method starting from readily available α-chloroaldehydes has been developed. chemrxiv.org This process involves the formation of a zinc homoenolate intermediate, which is then trapped by an amine and undergoes ring-closure to form the cyclopropylamine (B47189) product with high diastereoselectivity. chemrxiv.org

MethodStarting Material(s)Key Reagents/CatalystsProduct IsomerReference
Reductive AminationCyclopropyl methyl ketone, (S)-(-)-α-phenylethylamineTi(OiPr)₄, NaBH₄1-Cyclopropylethylamine google.com
Curtius Degradation1-Cyclopropylcyclopropanecarboxylic acidEthyl chloroformate, NaN₃(1-Cyclopropyl)cyclopropylamine nih.gov
Kulinkovich–Szymoniak ReactionCyclopropyl cyanideGrignard Reagent (e.g., EtMgBr), Ti(OiPr)₄1-Cyclopropylcyclopropylamine nih.govchemrxiv.org
Zinc Homoenolate Cyclopropanationα-Chloroaldehyde, AmineCH₂(ZnI)₂trans-2-Substituted-cyclopropylamine chemrxiv.org

Enantioselective Synthesis of Chiral Cyclopropylethylamine Isomers

The production of single-enantiomer chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological effects. jlu.edu.cn Consequently, significant research has focused on developing enantioselective methods for preparing chiral cyclopropylethylamine isomers. These strategies can be broadly categorized into asymmetric catalytic approaches and the resolution of racemic mixtures.

Asymmetric catalysis offers an efficient means to directly synthesize enantiomerically enriched molecules from prochiral substrates. nih.gov Several catalytic systems have been explored for the production of chiral cyclopropylamines.

Transition metal catalysis is a prominent strategy. For example, an Iridium-based catalyst has been used for the asymmetric synthesis of p-methoxyphenyl (PMP) protected cyclopropyl ethylamine (B1201723). google.com Similarly, gold-catalyzed reactions starting from a cyclopropyl alkyne have been reported to yield the same protected amine. google.com Another powerful technique is the catalytic asymmetric carbometalation of cyclopropenes, which, when followed by an electrophilic amination step, provides access to diastereomerically pure and enantiomerically enriched cyclopropylamine derivatives. nih.gov

Organocatalysis also provides effective metal-free alternatives. Chiral cinchona alkaloid-derived catalysts, such as (DHQD)₂AQN, have been successfully employed in catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions to construct chiral cyclopropyl nucleoside analogues, demonstrating the potential of this approach for creating complex chiral cyclopropane (B1198618) structures. nih.gov

Catalytic SystemCatalyst TypeSubstrate ExampleKey FeatureReference
Iridium-Catalyzed Asymmetric SynthesisTransition Metal (Ir)(not specified)Produces PMP-protected cyclopropyl ethylamine google.com
Gold-Catalyzed Asymmetric SynthesisTransition Metal (Au)Cyclopropyl alkyneProduces PMP-protected cyclopropyl ethylamine google.com
Asymmetric Carbometalation/Amination(not specified)CyclopropenesForms enantiomerically enriched cyclopropylamines nih.gov
Organocatalytic MIRC ReactionCinchona Alkaloid ((DHQD)₂AQN)α-Purine acrylates, α-bromo-carboxylic estersHigh enantioselectivity (93-97% ee) for cyclopropyl nucleosides nih.gov

Resolution techniques are employed to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.

Diastereomeric Resolution involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. urfu.ru These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. For instance, racemic 1-cyclopropylethylamine can be resolved by forming a salt with an enantiopure acid like mandelic acid. google.com The desired diastereomeric salt is crystallized and isolated, and the chiral acid is then removed by treatment with a base to liberate the enantiopure amine. google.com

Kinetic Resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org Enzymatic kinetic resolution is a particularly effective method. An engineered amine dehydrogenase (AmDH) from Geobacillus stearothermophilus (LE-AmDH-v1), coupled with an NADH-oxidase, can resolve racemic α-chiral primary amines to yield the S-configured amines with excellent enantiomeric excess (>99% ee). d-nb.info Another enzymatic approach uses lipases, such as Lipase (B570770) B from Candida antarctica (CALB), to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the resulting amide from the unreacted amine enantiomer. researchgate.net

TechniqueResolving Agent / CatalystPrincipleExample ApplicationReference
Diastereomeric ResolutionEnantiopure Mandelic AcidFormation and fractional crystallization of diastereomeric salts.Resolution of racemic 1-cyclopropylethylamine. google.com
Enzymatic Kinetic ResolutionAmine Dehydrogenase (LE-AmDH-v1)Selective oxidation of one enantiomer.Resolution of various racemic α-chiral primary amines. d-nb.info
Enzymatic Kinetic ResolutionLipase B from Candida antarctica (CALB)Selective acylation of one enantiomer.Resolution of chiral amines with various acylating agents. researchgate.net

Formation and Purification Strategies for Cyclopropyl-ethyl-amine Oxalate (B1200264) and Other Amine Salts

The conversion of a volatile or liquid amine freebase into a stable, crystalline salt is a standard procedure for purification, storage, and handling. The oxalate salt of cyclopropyl-ethyl-amine is formed through a straightforward acid-base reaction.

The typical laboratory procedure involves dissolving the cyclopropyl-ethyl-amine freebase in a suitable solvent, commonly a lower alcohol like isopropanol (B130326) (IPA). sciencemadness.org A stoichiometric amount of anhydrous oxalic acid, also dissolved in IPA, is then added to the amine solution. sciencemadness.org The reaction often leads to the spontaneous precipitation of the cyclopropyl-ethyl-amine oxalate salt as a solid. sciencemadness.orgtaylorandfrancis.com If precipitation is not immediate, it can often be induced by the addition of a less polar co-solvent, or "anti-solvent," such as diethyl ether, and/or by cooling the mixture in a freezer. sciencemadness.org

The resulting crystalline solid can be easily isolated by filtration. The advantages of oxalate precipitation include the formation of crystalline products with low solubility, which facilitates high recovery and efficient purification. taylorandfrancis.com The collected salt can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/ether mixture, to remove any remaining impurities. sciencemadness.orgorgsyn.org

While oxalate salts are common, other amine salts are also widely used for purification.

Hydrochloride Salts : Formed by reacting the amine with hydrochloric acid, often in a solvent like diethyl ether or isopropanol. nih.govsciencemadness.org

Trichloroacetate (TCA) Salts : A modern purification strategy involves precipitating the amine using trichloroacetic acid. beilstein-journals.org A key advantage of this method is that the purified free amine can be recovered directly from the isolated salt by gentle heating, which causes the TCA to decompose into volatile chloroform (B151607) and carbon dioxide, minimizing waste and operational steps. beilstein-journals.org

Salt TypeAcid ReagentTypical ProcedureKey AdvantagesReference
OxalateOxalic AcidMix amine and acid in a solvent like IPA; precipitate with an anti-solvent (ether) if needed.Forms stable, crystalline solids; easy to filter and purify. sciencemadness.orgtaylorandfrancis.com
HydrochlorideHydrochloric Acid (HCl)Add aqueous or ethereal HCl to the amine solution.Common, well-established method. nih.govsciencemadness.org
TrichloroacetateTrichloroacetic Acid (TCA)Precipitate the amine salt; recover free amine by heating the salt.Reduces waste; fewer operational steps for recovery of free amine. beilstein-journals.org

Biocatalytic Transformations Involving Cyclopropyl Ethyl Amine

Enzymatic Amination of Prochiral Precursors to Cyclopropylethylamine

The direct, stereoselective synthesis of a chiral amine from a prochiral ketone is one of the most efficient biocatalytic methods, as it can theoretically achieve a 100% yield of the desired enantiomer. almacgroup.com For cyclopropyl-ethyl-amine, this involves the amination of its prochiral ketone precursor, 1-cyclopropylethanone.

Omega-transaminases (ω-TAs) are highly valuable biocatalysts for producing chiral amines. nih.gov These enzymes, dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. frontiersin.orgnih.gov Unlike α-transaminases, many ω-TAs can accept substrates lacking a carboxyl group, making them ideal for converting prochiral ketones into chiral amines. researchgate.netillinois.edu

The synthesis of cyclopropyl-ethyl-amine via this method starts from 1-cyclopropylethanone. An appropriate (R)- or (S)-selective ω-transaminase facilitates the transfer of an amino group from a cost-effective donor, such as isopropylamine (B41738) or L-alanine, to the ketone. nih.gov This process, known as asymmetric synthesis, directly generates the desired single enantiomer of cyclopropyl-ethyl-amine with high optical purity. illinois.edu The use of ω-TAs is a key strategy in the pharmaceutical industry for creating chiral building blocks under environmentally benign conditions. nih.govillinois.edu

While ω-transaminases are powerful catalysts, their application can be limited by factors such as low stability or a narrow substrate scope, especially concerning sterically demanding ketones like 1-cyclopropylethanone. frontiersin.orgnih.gov To overcome these limitations, protein engineering techniques are employed to tailor the enzymes for specific industrial applications. frontiersin.org

Two primary strategies are used:

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. researchgate.net By identifying key amino acid residues in the active site that control substrate binding and selectivity, researchers can perform site-directed mutagenesis to create variants with improved properties. nih.govnih.gov

Directed Evolution: This technique mimics natural evolution in a laboratory setting. diva-portal.org It involves generating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening system to identify mutants with the desired improvements, such as enhanced activity towards a specific substrate. diva-portal.orgnih.gov This process can be performed iteratively to achieve significant enhancements in enzyme performance. diva-portal.org

Through these methods, ω-transaminases have been successfully engineered to accept bulky ketones and to exhibit dramatically increased catalytic activity, sometimes by several orders of magnitude. researchgate.netnih.gov For instance, engineering the active site of an ω-TA from Ochrobactrum anthropi led to variants with up to a 760-fold improvement in activity for different methyl ketones. researchgate.net These established engineering strategies are directly applicable to developing bespoke ω-transaminases for the efficient synthesis of cyclopropyl-ethyl-amine.

Table 1: Examples of Engineered ω-Transaminases with Enhanced Activity The following table presents data on the improvement of ω-transaminases for various substrates, illustrating the power of protein engineering techniques that can be applied to optimize synthesis for substrates like 1-cyclopropylethanone.

Enzyme OriginEngineering StrategyTarget Substrate ClassKey MutationsObserved ImprovementReference
Ochrobactrum anthropiSaturation MutagenesisMethyl KetonesW58L41- to 760-fold increase in activity researchgate.net
Halomonas elongataRational DesignBulky Ketones (e.g., 2-acetylbiphenyl)7 mutations including W57G/R415A1716-fold improvement in reaction rate nih.gov
Amine Transaminase (unspecified)Directed Evolution (Growth Selection)Bulky Amine Precursor for LinagliptinNot specified110-fold increase in specific activity nih.gov
Pseudomonas jesseniiComputational Design & Rational DesignBulky Bicyclic AminesMultiple variants with mutations in the active siteEnabled activity for previously unaccepted substrates nih.gov

Biocatalytic Kinetic Resolution of Racemic Cyclopropylethylamine using Stereo-selective Enzymes

Kinetic resolution is another widely used biocatalytic method for obtaining enantiomerically pure compounds. nih.gov This technique involves the separation of enantiomers from a racemic mixture by using a stereoselective enzyme that preferentially catalyzes the reaction of one enantiomer over the other. youtube.com A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net

For racemic cyclopropyl-ethyl-amine, a common approach is enantioselective acylation catalyzed by lipases. nih.govbme.hu Lipases are robust and versatile enzymes that can function in organic solvents and catalyze the transfer of an acyl group from an acyl donor (e.g., an ester like vinyl acetate) to the amine. nih.govnih.gov

In this process, the lipase (B570770) will selectively acylate one enantiomer (e.g., the R-enantiomer) of cyclopropyl-ethyl-amine at a much higher rate than the other (the S-enantiomer). youtube.com After the reaction proceeds to approximately 50% conversion, the mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer. bme.hu Due to their different chemical structures (an amide vs. an amine), these two compounds can be readily separated by standard chemical techniques like extraction or chromatography. This method provides access to both enantiomers of the target amine. researchgate.net

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Amines The following table shows representative data from the kinetic resolution of various amines using lipases. This demonstrates a widely applicable method for resolving racemic mixtures such as cyclopropyl-ethyl-amine.

EnzymeRacemic Amine SubstrateAcylating AgentConversionEnantiomeric Excess (Product)Reference
Lipase B from Candida antarctica (CaLB)(±)-1-PhenylethylamineDiisopropyl malonate49.9%>99.9% ee bme.hu
Lipase B from Candida antarctica (CaLB)(±)-2-AminoheptaneDiisopropyl malonate50.0%>99.9% ee bme.hu
Lipase B from Candida antarctica (CaLB)(±)-4-Phenylbutan-2-amineDiisopropyl malonate44.9%92.0% ee bme.hu
Lipase B from Candida antarctica (CaLB)Phenylethylamines related to amphetamineEthyl methoxyacetate>48%>95% ee researchgate.net

Advanced Spectroscopic and Analytical Characterization of Cyclopropyl Ethyl Amine Salts

Structural Elucidation and Conformational Analysis of Cyclopropyl-ethyl-amine Oxalate (B1200264)

The definitive structural and conformational analysis of cyclopropyl-ethyl-amine oxalate relies on a combination of spectroscopic techniques. While specific experimental data for this salt is not widely available in peer-reviewed literature, its characteristics can be inferred from the well-understood properties of its constituent components: N-ethylcyclopropanamine and oxalic acid.

Upon salt formation, the carboxylic acid protons of oxalic acid are transferred to the basic nitrogen atom of N-ethylcyclopropanamine, resulting in the formation of the N-ethylcyclopropylammonium cation and the oxalate anion. This ionic interaction is the primary feature of the compound's structure.

Predicted Spectroscopic Data:

The expected spectroscopic data for this compound would reflect the sum of its ionic parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. For this compound, both ¹H and ¹³C NMR spectra would be informative.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-ethylcyclopropylammonium cation. The formation of the ammonium (B1175870) salt leads to a downfield shift of the protons adjacent to the nitrogen atom compared to the free amine. The protons of the cyclopropyl (B3062369) group will appear as a complex multiplet in the upfield region, a hallmark of cyclopropyl derivatives. acs.orgcapes.gov.br The ethyl group will present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. The acidic protons of oxalic acid would be absent, having been transferred to the amine.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment in the N-ethylcyclopropylammonium cation and a single signal for the two equivalent carbons of the oxalate anion. The carbons of the cyclopropyl ring typically appear at unusually high field strengths. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH ~2.5-2.8 (m) ~30-35
Cyclopropyl CH₂ ~0.8-1.2 (m) ~5-10
Ethyl CH₂ ~3.0-3.3 (q) ~45-50
Ethyl CH₃ ~1.2-1.5 (t) ~10-15

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of bands corresponding to the N-ethylcyclopropylammonium cation and the oxalate anion. Key absorptions would include N-H stretching vibrations of the ammonium group, C-H stretching of the alkyl and cyclopropyl groups, and the very strong and broad C=O stretching vibration of the carboxylate group in the oxalate anion.

Predicted Key IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N⁺-H Stretch (Ammonium) 3200-3000 (broad)
C-H Stretch (Cyclopropyl & Ethyl) 3000-2850
C=O Stretch (Oxalate) 1700-1550 (very strong, broad)

Mass Spectrometry (MS):

Mass spectrometry of this compound would typically be performed using a soft ionization technique such as Electrospray Ionization (ESI). The positive ion mode would detect the N-ethylcyclopropylammonium cation, while the negative ion mode would detect the oxalate anion.

Predicted Mass Spectrometry Data

Ion Predicted m/z
[C₅H₁₁NH]⁺ 86.10
[C₂O₄H]⁻ 89.00

Methodologies for Analytical Purity and Enantiomeric Excess Determination of Cyclopropyl-ethyl-amine and its Salts

Ensuring the chemical purity and, where applicable, the enantiomeric excess of cyclopropyl-ethyl-amine and its salts is crucial for its intended applications. A suite of chromatographic and spectroscopic methods can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for assessing the purity of non-volatile compounds like amine salts. chromforum.orgchromatographyonline.comoeno-one.eunih.govresearchgate.net

Purity Determination: A reversed-phase HPLC method would be suitable for determining the purity of this compound. The method would separate the main compound from any impurities. A common setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, although the chromophore in this specific compound is weak. Derivatization with a UV-active agent can enhance sensitivity. chromatographyonline.comoeno-one.euresearchgate.net

Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Injection Volume | 10 µL |

Enantiomeric Excess Determination: Since N-ethylcyclopropanamine is a chiral molecule, determining the enantiomeric excess is critical. This is achieved using chiral HPLC. umn.eduuma.esheraldopenaccess.usnih.govnih.gov The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of amines. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326).

Typical Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak AD-H or similar polysaccharide-based column
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV at 210-220 nm |

Gas Chromatography (GC):

GC is suitable for the analysis of the volatile free base, N-ethylcyclopropanamine, which can be liberated from the oxalate salt by treatment with a base.

Purity Determination: The purity of the free amine can be assessed by GC, typically using a capillary column with a polar stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.

Enantiomeric Excess Determination: Chiral GC is a powerful technique for separating the enantiomers of volatile chiral amines. chromatographyonline.comnih.govchromatographyonline.comsigmaaldrich.comgcms.cz This method utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. chromatographyonline.comsigmaaldrich.comgcms.cz The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation.

Typical Chiral GC Method Parameters

Parameter Condition
Column Cyclodextrin-based chiral capillary column (e.g., Beta-DEX)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Isothermal or temperature gradient (e.g., 50 °C for 2 min, then ramp to 150 °C at 5 °C/min)

| Detector | Flame Ionization Detector (FID) at 250 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR): qNMR can be a highly accurate primary method for determining the purity of this compound without the need for a reference standard of the analyte itself. acs.orgox.ac.uknih.govresearchgate.netacanthusresearch.com By adding a known amount of an internal standard with a known purity to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Chiral Chromatography:

Both chiral HPLC and chiral GC fall under the umbrella of chiral chromatography, which is the cornerstone for determining the enantiomeric excess of chiral compounds. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For cyclopropyl-ethyl-amine, GC is often preferred for the free base, while HPLC can be used for the salt form or derivatized amine. The development of a successful chiral separation often requires screening of different chiral stationary phases and mobile/carrier phases to achieve optimal resolution of the enantiomers. nih.govmdpi.comnih.govcapes.gov.br

Computational and Theoretical Studies on Cyclopropyl Ethyl Amine Analogues

Quantum Chemical Calculations and Electronic Structure Analysis of Cyclopropylethylamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. cymitquimica.com These methods, rooted in quantum mechanics, allow for the determination of the electronic structure, which governs the chemical reactivity and physical properties of the compound. cymitquimica.com For cyclopropylethylamine, techniques such as Density Functional Theory (DFT) are employed to elucidate its molecular geometry, orbital energies, and charge distribution.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Quantum Chemical Properties of Cyclopropylethylamine (Hypothetical Data)

ParameterValue
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap (ΔE)9.7 eV
Ionization Potential8.5 eV
Electron Affinity-1.2 eV

Another powerful tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. uni-muenchen.de Typically, red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow regions represent neutral or slightly non-polar areas. For cyclopropylethylamine, the MEP would be expected to show a region of negative potential around the nitrogen atom of the amine group, highlighting its basicity and potential to act as a hydrogen bond acceptor.

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions involving Cyclopropylethylamine

Molecular modeling and docking are indispensable computational techniques for investigating how a ligand, such as cyclopropylethylamine, might bind to a biological target, typically a protein enzyme. nih.gov These methods predict the preferred orientation of the ligand within the enzyme's active site and estimate the strength of the interaction, often expressed as a binding energy.

Cyclopropylamine (B47189) derivatives are known inhibitors of several enzymes, including monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). nih.gov These enzymes are flavin-dependent, containing a flavin adenine (B156593) dinucleotide (FAD) cofactor that is crucial for their catalytic activity. nih.gov Irreversible inhibitors, such as some cyclopropylamines, often form a covalent bond with this FAD cofactor, leading to the inactivation of the enzyme. nih.gov

Docking studies of cyclopropylamine analogues with MAO-B have revealed key interactions within the enzyme's active site. The active site of MAO-B is characterized by a bipartite hydrophobic cavity. Important amino acid residues that stabilize the binding of inhibitors include tyrosine residues (e.g., Tyr398 and Tyr435) that form an "aromatic cage" around the ligand, and other residues such as Gln206 and Cys172. mdpi.comnih.gov The interaction with the FAD cofactor is also a critical aspect of the binding mode.

While specific docking data for cyclopropyl-ethyl-amine is not detailed in the provided search results, a hypothetical summary of a docking study with MAO-B is presented below to demonstrate the type of information that would be generated.

Table 2: Hypothetical Molecular Docking Results of Cyclopropylethylamine with MAO-B

ParameterValue/Description
Binding Energy (kcal/mol)-7.8
Interacting ResiduesTyr398, Tyr435, Gln206, Cys172, FAD
Hydrogen BondsAmine group with backbone carbonyl of Gln206 (2.9 Å)
Hydrophobic InteractionsCyclopropyl (B3062369) and ethyl groups with Tyr398 and Tyr435
Interaction with FADClose proximity of the amine group to the N5 atom of the flavin ring

These computational studies, from quantum chemical calculations to molecular docking simulations, are vital for building a comprehensive understanding of the chemical and biological properties of cyclopropyl-ethyl-amine and its analogues. They provide a theoretical foundation that can guide further experimental work in the development of new enzyme inhibitors.

Q & A

Q. What are the standard synthetic routes for cyclopropyl-ethyl-amine oxalate, and what key reaction conditions influence yield?

this compound is synthesized via multi-step reactions involving cyclopropylamine derivatives and ethyl bromoacetate. Key steps include alkylation under reflux conditions in polar solvents (e.g., ethanol), followed by acidification with oxalic acid to form the oxalate salt. Reaction temperature (60–80°C) and stoichiometric ratios are critical for optimizing yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclopropyl and ethylamine moieties. Key markers include:

  • ¹H NMR : Cyclopropyl protons (δ 0.5–1.5 ppm) and ethylamine protons (δ 2.5–3.5 ppm).
  • IR : N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) from the oxalate group .

Q. What are the common analytical methods for quantifying this compound purity, and how are they validated?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) is widely used. Method validation follows ICH guidelines, including linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%). Cross-validation with mass spectrometry (LC-MS) ensures specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxalate content data when validating analytical methods?

Discrepancies arise from differences in sample preparation (e.g., extraction solvents) and calibration standards. To address this:

  • Use standardized reference materials (e.g., NIST-certified oxalate).
  • Cross-validate with ion chromatography or enzymatic assays .

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations model reaction intermediates, such as cyclopropyl ring strain effects on nucleophilic substitution. Machine learning tools (e.g., retrosynthesis algorithms) leverage reaction databases to propose feasible routes .

Q. How can mechanistic studies elucidate the biological activity of this compound in enzymatic systems?

Molecular docking simulations identify binding interactions with target enzymes (e.g., monoamine oxidases). In vitro assays under controlled pH and temperature measure inhibition constants (Kᵢ), while isotopic labeling tracks metabolic pathways .

Q. What experimental design principles optimize this compound synthesis for scalability without compromising purity?

Use Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and reaction time. Response Surface Methodology (RSM) identifies optimal conditions, while inline FTIR monitors reaction progress in real time .

Q. How do structural modifications (e.g., oxadiazole substitution) alter the physicochemical properties of this compound?

Introducing heterocycles (e.g., 1,2,4-oxadiazole) enhances thermal stability and lipophilicity. Comparative studies using Differential Scanning Calorimetry (DSC) and logP measurements quantify these effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in biological assay results involving this compound?

Use ANOVA to compare dose-response curves across replicates. Non-linear regression models (e.g., Hill equation) fit IC₅₀ values, while Grubbs’ test identifies outliers in high-throughput screening .

Q. How can researchers reconcile conflicting literature reports on the stability of this compound under acidic conditions?

Accelerated stability studies (40°C/75% RH) with pH-controlled buffers (1–3) identify degradation products via LC-MS. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .

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